![molecular formula C18H17NO4 B12603609 3-{2-[(2,3-Dihydro-1H-inden-5-yl)oxy]acetamido}benzoic acid CAS No. 649773-70-6](/img/structure/B12603609.png)
3-{2-[(2,3-Dihydro-1H-inden-5-yl)oxy]acetamido}benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{2-[(2,3-Dihydro-1H-inden-5-yl)oxy]acetamido}benzoic acid is a complex organic compound with potential applications in various scientific fields. This compound features a benzoic acid core linked to an acetamido group, which is further connected to a 2,3-dihydro-1H-inden-5-yl moiety through an ether linkage. The unique structure of this compound makes it an interesting subject for research in organic chemistry, medicinal chemistry, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-[(2,3-Dihydro-1H-inden-5-yl)oxy]acetamido}benzoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Preparation of 2,3-Dihydro-1H-inden-5-ol: This intermediate can be synthesized through the reduction of 1H-indene-5-one using a suitable reducing agent such as sodium borohydride.
Formation of 2-[(2,3-Dihydro-1H-inden-5-yl)oxy]acetic acid: The 2,3-dihydro-1H-inden-5-ol is reacted with chloroacetic acid in the presence of a base like sodium hydroxide to form the ether linkage.
Amidation Reaction: The resulting 2-[(2,3-Dihydro-1H-inden-5-yl)oxy]acetic acid is then reacted with 3-aminobenzoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-{2-[(2,3-Dihydro-1H-inden-5-yl)oxy]acetamido}benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: The aromatic ring in the benzoic acid moiety can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anti-inflammatory, or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific molecular pathways.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of 3-{2-[(2,3-Dihydro-1H-inden-5-yl)oxy]acetamido}benzoic acid depends on its specific application. In medicinal chemistry, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. For example, it could inhibit the activity of a particular enzyme involved in a disease pathway, leading to therapeutic benefits. The exact molecular targets and pathways involved would require detailed biochemical studies to elucidate.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-{2-[(2,3-Dihydro-1H-inden-5-yl)oxy]acetamido}benzoic acid derivatives: Compounds with similar structures but different substituents on the benzoic acid or indene moieties.
Indene derivatives: Compounds containing the indene core, such as 2,3-dihydro-1H-inden-5-ylboronic acid.
Benzoic acid derivatives: Compounds with various functional groups attached to the benzoic acid core, such as 3-aminobenzoic acid or 3-nitrobenzoic acid.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
649773-70-6 |
|---|---|
Formule moléculaire |
C18H17NO4 |
Poids moléculaire |
311.3 g/mol |
Nom IUPAC |
3-[[2-(2,3-dihydro-1H-inden-5-yloxy)acetyl]amino]benzoic acid |
InChI |
InChI=1S/C18H17NO4/c20-17(19-15-6-2-5-14(9-15)18(21)22)11-23-16-8-7-12-3-1-4-13(12)10-16/h2,5-10H,1,3-4,11H2,(H,19,20)(H,21,22) |
Clé InChI |
QECDUYKSUUZIFR-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=C(C1)C=C(C=C2)OCC(=O)NC3=CC=CC(=C3)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


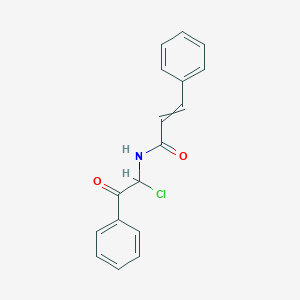
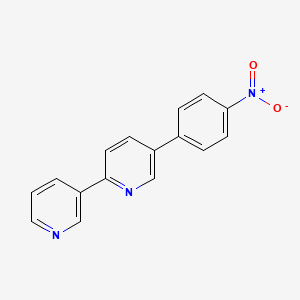
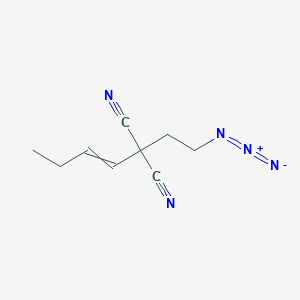
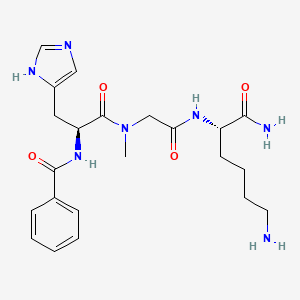
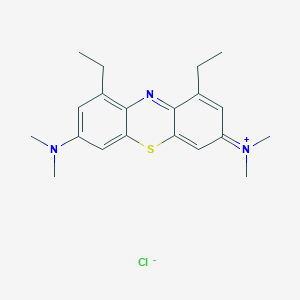
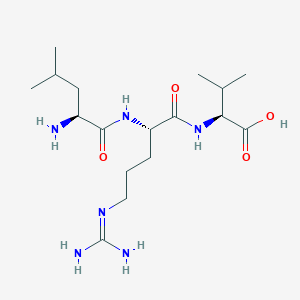
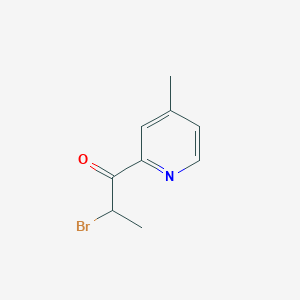
![6H-Oxazolo[4,5-g][3]benzazepine, 7,8,9,10-tetrahydro-8-[3-[[4-methyl-5-(2-methyl-5-quinolinyl)-4H-1,2,4-triazol-3-yl]thio]propyl]-2-(trifluoromethyl)-](/img/structure/B12603576.png)
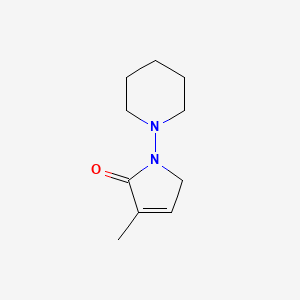
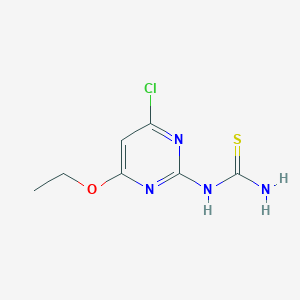
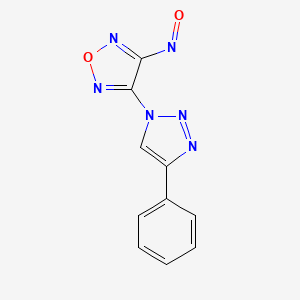
![9H-Purine-9-acetic acid, 6-[(4-methylphenyl)thio]-, ethyl ester](/img/structure/B12603597.png)
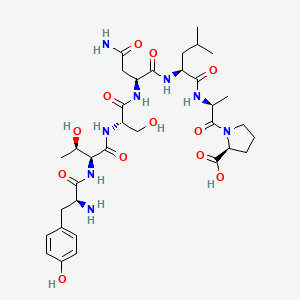
![Pyrido[2,1-a]isoindol-6(2H)-one, 3,4-dihydro-1-(trimethylsilyl)-](/img/structure/B12603611.png)
